molecular formula C8H9Br2FO2 B14112232 1,5-Dibromo-3-fluoro-5-(methoxymethoxy)cyclohexa-1,3-diene

1,5-Dibromo-3-fluoro-5-(methoxymethoxy)cyclohexa-1,3-diene

Cat. No.: B14112232
M. Wt: 315.96 g/mol
InChI Key: RQPFBDSXTLJVIL-UHFFFAOYSA-N
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Description

1,5-Dibromo-3-fluoro-5-(methoxymethoxy)cyclohexa-1,3-diene is an organic compound with the molecular formula C8H7Br2FO2 It is a derivative of cyclohexa-1,3-diene, substituted with bromine, fluorine, and methoxymethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dibromo-3-fluoro-5-(methoxymethoxy)cyclohexa-1,3-diene typically involves the bromination and fluorination of cyclohexa-1,3-diene derivatives. The methoxymethoxy group is introduced through a methoxymethylation reaction. The general synthetic route can be summarized as follows:

    Bromination: Cyclohexa-1,3-diene is treated with bromine (Br2) in the presence of a catalyst to introduce bromine atoms at the 1 and 5 positions.

    Fluorination: The brominated intermediate is then reacted with a fluorinating agent, such as hydrogen fluoride (HF) or a fluorine-containing compound, to introduce the fluorine atom at the 3 position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-3-fluoro-5-(methoxymethoxy)cyclohexa-1,3-diene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexane derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products

    Substitution: Formation of hydroxyl or amino derivatives.

    Oxidation: Formation of epoxides or ketones.

    Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

1,5-Dibromo-3-fluoro-5-(methoxymethoxy)cyclohexa-1,3-diene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Dibromo-3-fluoro-5-(methoxymethoxy)cyclohexa-1,3-diene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dibromo-3-fluoro-2-(methoxymethoxy)benzene
  • 1-Bromo-3-fluoro-5-(methoxymethoxy)benzene
  • 1,3-Dibromo-5-fluoro-3-(methoxymethoxy)benzene

Uniqueness

1,5-Dibromo-3-fluoro-5-(methoxymethoxy)cyclohexa-1,3-diene is unique due to its specific substitution pattern on the cyclohexa-1,3-diene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H9Br2FO2

Molecular Weight

315.96 g/mol

IUPAC Name

1,5-dibromo-3-fluoro-5-(methoxymethoxy)cyclohexa-1,3-diene

InChI

InChI=1S/C8H9Br2FO2/c1-12-5-13-8(10)3-6(9)2-7(11)4-8/h2,4H,3,5H2,1H3

InChI Key

RQPFBDSXTLJVIL-UHFFFAOYSA-N

Canonical SMILES

COCOC1(CC(=CC(=C1)F)Br)Br

Origin of Product

United States

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